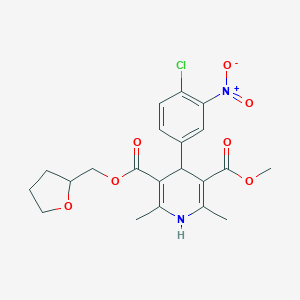![molecular formula C22H27N3O2 B280614 4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one, also known as BHC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 441.6 g/mol.
作用機序
The mechanism of action of 4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one is not fully understood. However, it has been proposed that this compound exerts its anticancer activity through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one for lab experiments is its potent anticancer activity, which makes it a valuable tool for the development of new cancer therapies. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, one of the limitations of this compound is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of future directions for research on 4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one. One area of research is the development of new anticancer drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound as an imaging agent for the detection of cancer cells. In addition, there is interest in studying the neuroprotective effects of this compound in more detail, with the goal of developing new treatments for neurodegenerative diseases. Finally, researchers are exploring ways to improve the water solubility of this compound, which would make it easier to work with in aqueous solutions.
合成法
4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one can be synthesized through a multi-step process that involves the reaction of 2,6-ditert-butylphenol with formaldehyde, followed by the reaction of the resulting product with hydrazine hydrate and 2-amino-5-methylbenzoxazole. The final product is obtained through the condensation of the intermediate product with cyclohexanone. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anticancer activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an imaging agent for the detection of cancer cells.
特性
分子式 |
C22H27N3O2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H27N3O2/c1-21(2,3)15-11-14(12-16(19(15)26)22(4,5)6)13-23-25-20-24-17-9-7-8-10-18(17)27-20/h7-13,23H,1-6H3,(H,24,25) |
InChIキー |
UWNRRQZZUXTDTK-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CNNC2=NC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CNNC2=NC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)

![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
